

(R)-2,3-Dihydroxy-3-methylbutanoate

biochemical role

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: (R)-2,3-Dihydroxy-isovalerate

CAS No.: 19451-56-0

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Chemical Identity and Properties

This compound, also known as **(R)-2,3-dihydroxy-isovalerate**, is an anion with a net charge of -1 under physiological conditions [1] [2]. Its core chemical data is summarized in the following table.

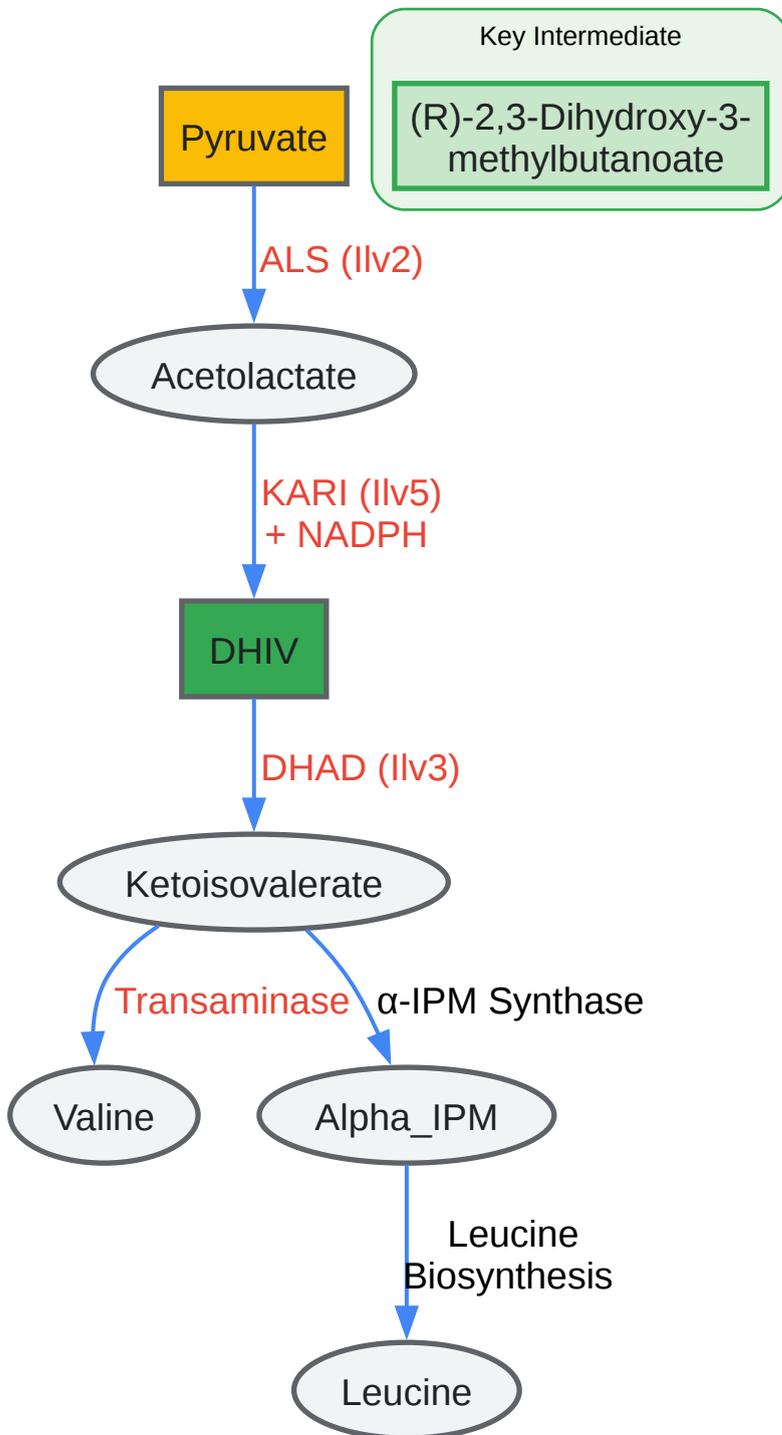
Property	Description
IUPAC Name	(2R)-2,3-dihydroxy-3-methylbutanoate [1] [3]
Chemical Formula	C ₅ H ₉ O ₄ ⁻ [1] [2]
Average Mass	133.123 Da [1]
Monoisotopic Mass	133.05008 Da [2]
SMILES	<chem>CC(C)(O)[C@@H](O)C(=O)[O-]</chem> [1]
InChI Key	JTEYKUFKXGDTEU-VKHMVHEASA-M [1] [2]
Charge	-1 [1] [2]

Biochemical Role and Metabolic Pathways

(R)-2,3-Dihydroxy-3-methylbutanoate plays an essential role in the **biosynthesis of valine and leucine** [3] [4].

- **Enzymatic Production and Conversion:** It is synthesized from **2-acetolactate** (in the valine pathway) or **2-aceto-2-hydroxybutyrate** (in the isoleucine pathway). This two-step reaction is catalyzed by a single enzyme, **ketol-acid reductoisomerase (KARI; EC 1.1.1.86)** [5] [6]. KARI first isomerizes the substrate and then reduces it using NADPH as a cofactor to produce the (R)-dihydroxy compound [6].
- **Downstream Metabolism:** The dihydroxy-acid dehydratase (DHAD; EC 4.2.1.9) subsequently dehydrates (R)-2,3-dihydroxy-3-methylbutanoate to form **2-oxoisovalerate** (α -ketoisovalerate), the immediate precursor to valine and a key branch-point metabolite for leucine biosynthesis [3] [5].

The following diagram illustrates its central role in the metabolic network of branched-chain amino acid synthesis.



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The central role of (R)-2,3-Dihydroxy-3-methylbutanoate (DHIV) in BCAA biosynthesis.

Detection and Analytical Methods

While specific experimental protocols for quantifying this metabolite were not detailed in the search results, its detection and analysis typically involve chromatographic and spectrometric techniques. The following table summarizes predicted physicochemical properties that are foundational for developing such analytical methods [3].

Property	Predicted Value	Analytical Relevance
pKa (Strongest Acidic)	3.8 [3]	Informs LC-MS mobile phase choice for separation.
Water Solubility	529 - 717 g/L [3] [2]	Indicates high solubility in aqueous buffers.
LogP	-0.72 to -0.83 [3] [2]	Confirms high hydrophilicity, guiding column selection.
Polar Surface Area	77.76 - 80.59 Å ² [3] [2]	Suggests suitability for HILIC chromatography.

Research and Application Contexts

Understanding this metabolite is crucial in several advanced research areas, particularly in metabolic engineering and stress response studies.

- **Biosensor Development for Biofuels:** Researchers have leveraged the BCAA biosynthesis pathway to create genetically encoded biosensors in yeast. The transcriptional regulator **Leu3p** is activated by α -isopropylmalate (α -IPM), a downstream product in the leucine pathway that shares a metabolic node with (R)-2,3-dihydroxy-3-methylbutanoate. These biosensors allow high-throughput screening for strains with enhanced production of biofuels like **isobutanol** and **isopentanol** [5]. The logic of one such biosensor configuration is shown below.



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Mechanism of a Leu3p-based biosensor for BCAA pathway activity.

- **Microbial Stress Response:** Genome-scale metabolic models, such as the iCac802 model for *Clostridium acetobutylicum*, are used to study how microorganisms respond to stress. By integrating transcriptomic data, methods like **CoreReg** can identify key reactions whose flux changes under stress from metabolites like butanol and butyrate. Analyzing these "core sets" helps elucidate how stress impacts the entire metabolic network, including pathways involving (R)-2,3-dihydroxy-3-methylbutanoate [7].

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References

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